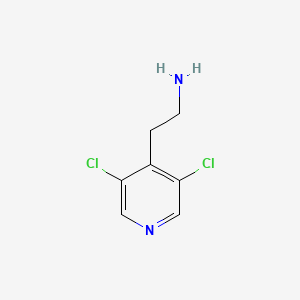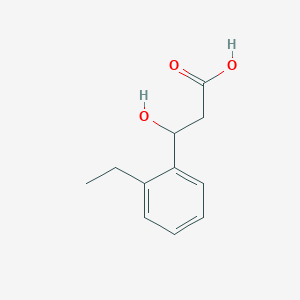
3-(2-Ethylphenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxy group (-OH) attached to the third carbon of a propanoic acid chain, with a 2-ethylphenyl group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. Another method includes the use of Grignard reagents, where 2-ethylphenylmagnesium bromide reacts with ethyl chloroacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(2-Ethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products Formed
Oxidation: 3-(2-Ethylphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Ethylphenyl)-1-propanol.
Substitution: 3-(2-Ethylphenyl)-3-chloropropanoic acid.
科学的研究の応用
3-(2-Ethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The 2-ethylphenyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-Methylphenyl)-3-hydroxypropanoic acid
- 3-(2-Propylphenyl)-3-hydroxypropanoic acid
- 3-(2-Isopropylphenyl)-3-hydroxypropanoic acid
Uniqueness
3-(2-Ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds with different alkyl substituents.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-(2-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-8-5-3-4-6-9(8)10(12)7-11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) |
InChIキー |
ZOGHAXZHQAGLFQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
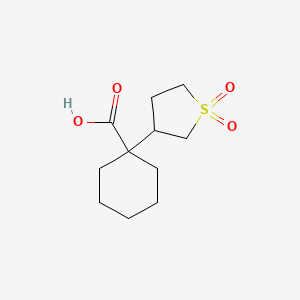
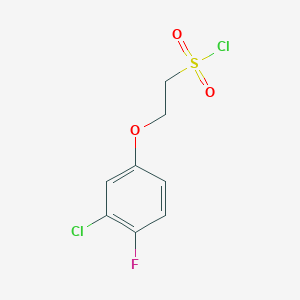
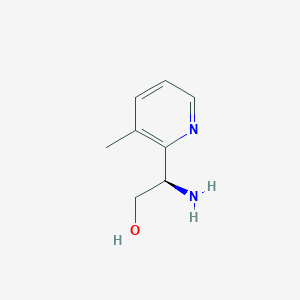
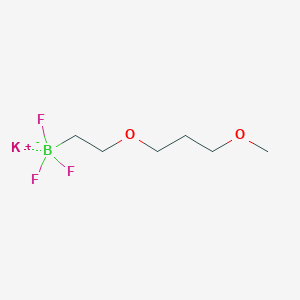
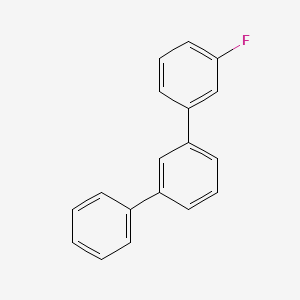
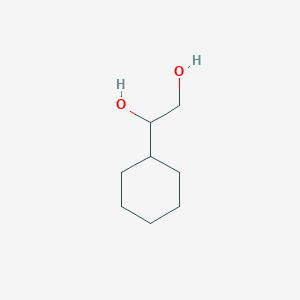
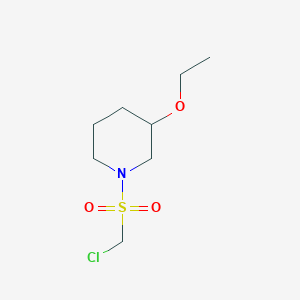
![2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]ethyl}benzoic acid](/img/structure/B13616303.png)
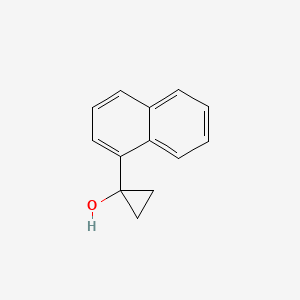
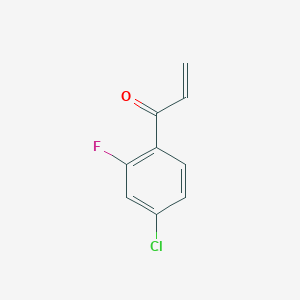
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)

